N-[2-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the methylsulfanyl phenyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene sulfonyl chloride under basic conditions.
Attachment of the Methylsulfanyl Phenyl Group: This can be done through nucleophilic substitution reactions using methylsulfanyl phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: shares similarities with other piperidine derivatives and thiophene sulfonyl compounds.
N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is unique due to the combination of the piperidine ring, thiophene sulfonyl group, and methylsulfanyl phenyl group, which imparts specific chemical and biological properties.
Uniqueness
The uniqueness of N-[2-(METHYLSULFANYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N2O3S3 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H20N2O3S3/c1-23-15-6-3-2-5-14(15)18-17(20)13-8-10-19(11-9-13)25(21,22)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,18,20) |
InChI Key |
DULFLROHXGGOFA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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